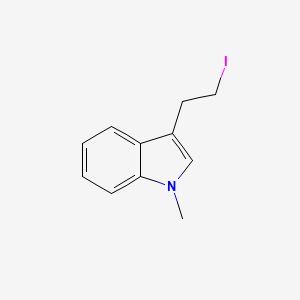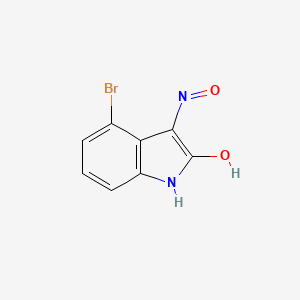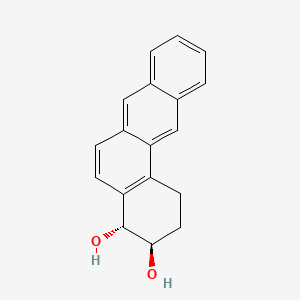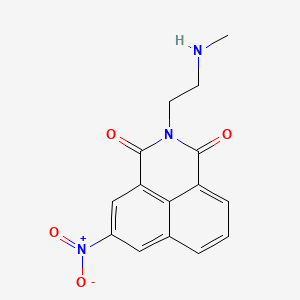
Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate is an organic compound with the molecular formula C10H13NO3. It is a derivative of cycloheptane, featuring a cyano group, an oxo group, and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate typically involves the reaction of cycloheptanone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed.
化学反应分析
Types of Reactions
Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the oxo group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various ester derivatives, amides, and thioesters.
科学研究应用
Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
相似化合物的比较
Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-cyano-3-oxocyclopentane-1-carboxylate: Similar structure but with a five-membered ring.
Ethyl 2-cyano-3-oxocyclohexane-1-carboxylate: Similar structure but with a six-membered ring.
Ethyl 2-cyano-3-oxocyclooctane-1-carboxylate: Similar structure but with an eight-membered ring.
The uniqueness of this compound lies in its seven-membered ring, which imparts distinct chemical and physical properties compared to its analogs.
属性
| 81143-50-2 | |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)8-5-3-4-6-10(13)9(8)7-12/h8-9H,2-6H2,1H3 |
InChI 键 |
ROLWFCMYFBKOFH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCCCC(=O)C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)


![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)




![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)

